molecular formula C23H20N4O3 B2511979 1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941990-20-1

1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2511979
CAS RN: 941990-20-1
M. Wt: 400.438
InChI Key: HFTVBNJHBXUJPM-UHFFFAOYSA-N
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Description

The compound "1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that likely falls within the category of pyrido[3,2-d]pyrimidine derivatives. These compounds are of interest due to their potential pharmaceutical applications and the variety of reactions they can undergo. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can be used to infer information about the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the water-mediated, catalyst-free method for creating functionalized pyrimidine diones . Similarly, the synthesis of pyrido[3,4-d]pyrimidine ring systems can be achieved through reactions with primary amines . These methods emphasize operational simplicity, high yields, and atom economy, which are desirable features that could potentially be applied to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, as evidenced by the crystal structure analysis of a related compound, which crystallizes in the triclinic system and features specific intermolecular interactions . These structural details are crucial for understanding the reactivity and potential binding interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, electrophilic substitution reactions of dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione proceed at specific positions on the ring . Additionally, regioselective amination of condensed pyrimidines has been observed , and sigmatropic rearrangements have been used to synthesize related pyranopyrimidine and furo[3,2-d]pyrimidine diones . These reactions provide a framework for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of dimethyl groups and the specific arrangement of rings can affect the compound's solubility, melting point, and reactivity. The synthesis and applications of labeled pyrimidine diones for mechanistic investigations also highlight the importance of understanding these properties for practical applications.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds, including structures similar to the specified compound, have been highlighted for their significance in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research has focused on the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of pyrimidine derivatives. These catalysts facilitate the development of lead molecules and demonstrate the compound's relevance in creating diverse chemical entities (Parmar, Vala, & Patel, 2023).

Chemical and Biological Properties

Further research into pyrido and pyrimidine derivatives has revealed fascinating variability in their chemistry and properties, including their complex compounds and biological activities. This variability suggests potential for investigation into unknown analogues of the specified compound, indicating its prospective utility in developing novel chemical entities with significant properties (Boča, Jameson, & Linert, 2011).

Reactivity and Mechanistic Insights

Studies on the reactivity of unsymmetrical dimethylated pyridines have provided insights into the mechanisms and regioselectivity of reactions involving pyridine derivatives. This research can inform the synthetic strategies and chemical reactivity of compounds with structural similarities, highlighting the importance of nitrogen in the pyrimidine ring and its influence on chemical reactions (Thapa, Brown, Balestri, & Taylor, 2014).

Pharmacophore Design and Medicinal Chemistry

The design and synthesis of imidazole and pyrimidine-based inhibitors, including structural motifs similar to the specified compound, have been extensively studied for their selectivity and potency in targeting specific proteins, such as p38 mitogen-activated protein (MAP) kinase. This area of research exemplifies the compound's potential application in medicinal chemistry and drug design (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Material Science

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This application highlights the potential use of the specified compound in developing optical sensors and exploring its biological and medicinal applications (Jindal & Kaur, 2021).

properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-5-6-18(16(2)12-15)20(28)14-26-19-4-3-9-25-21(19)22(29)27(23(26)30)13-17-7-10-24-11-8-17/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTVBNJHBXUJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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